1-Quinolin-2-ylazetidin-3-amine
Description
1-Quinolin-2-ylazetidin-3-amine is a heterocyclic compound featuring a quinoline moiety substituted at the 2-position with an azetidine (4-membered nitrogen-containing ring) bearing a primary amine at the 3-position.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-quinolin-2-ylazetidin-3-amine |
InChI |
InChI=1S/C12H13N3/c13-10-7-15(8-10)12-6-5-9-3-1-2-4-11(9)14-12/h1-6,10H,7-8,13H2 |
InChI Key |
UWEPCDLHPQCWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Ring Systems
The position of quinoline substitution and the choice of the nitrogen-containing ring significantly differentiate 1-Quinolin-2-ylazetidin-3-amine from its analogs:
Key Observations :
- Quinoline Position: Substitution at the 2-position (as in the target compound) is less common than at the 3- or 6-positions in reported analogs . The 2-position may sterically hinder interactions with flat binding pockets compared to 3-substituted quinolines.
Functional Group and Pharmacological Implications
- Primary Amine vs.
- Piperazine vs. Azetidine: Piperazine-containing compounds (e.g., 6-(Piperazin-1-yl)quinolin-3-amine) are prevalent in CNS drugs due to their flexibility and solubility. Azetidine’s rigidity may reduce off-target effects but limit conformational adaptability .
Physicochemical Properties
- Molecular Weight and Solubility : The azetidine ring reduces molecular weight compared to piperazine analogs (e.g., 224.73 g/mol for 1-(2-chlorobenzyl)piperidin-3-amine vs. ~215 g/mol estimated for the target compound) . This may enhance membrane permeability.
- LogP and Aromaticity: The quinoline core contributes to hydrophobicity (high logP), while the azetidine amine may improve aqueous solubility via protonation, balancing bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
